molecular formula C17H13NO2S2 B4055783 12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one

12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one

Cat. No.: B4055783
M. Wt: 327.4 g/mol
InChI Key: MCQQCBMARNECTO-UHFFFAOYSA-N
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Description

12-oxa-4,8-dithia-6-azapentacyclo[118002,1003,7016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one typically involves multi-step organic reactions. The process begins with the formation of the core pentacyclic structure, followed by the introduction of heteroatoms through specific functional group transformations. Common reaction conditions include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and the efficient production of the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one involves its interaction with specific molecular targets and pathways. The compound’s heteroatoms and functional groups allow it to form specific interactions with enzymes, receptors, and other biomolecules, leading to its observed biological effects. These interactions can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one include:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of heteroatoms and its pentacyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S2/c19-17-18-16-15(22-17)13-10(8-21-16)7-20-12-6-5-9-3-1-2-4-11(9)14(12)13/h1-6,10,13H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQQCBMARNECTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSC3=C(C2C4=C(O1)C=CC5=CC=CC=C54)SC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one
Reactant of Route 2
12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one
Reactant of Route 3
Reactant of Route 3
12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one
Reactant of Route 4
12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one
Reactant of Route 5
12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one
Reactant of Route 6
12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one

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